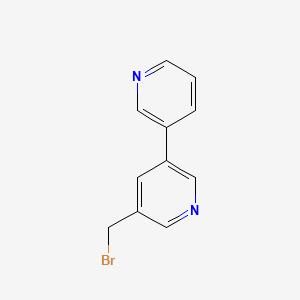
methyl 2-(morpholin-4-ylmethyl)-6-nitrobenzoate
Übersicht
Beschreibung
Methyl 2-(morpholin-4-ylmethyl)-6-nitrobenzoate is an organic compound that belongs to the class of benzoates It features a morpholine ring attached to a benzoate structure, with a nitro group at the 6th position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(morpholin-4-ylmethyl)-6-nitrobenzoate typically involves a multi-step process. One common method starts with the nitration of methyl benzoate to introduce the nitro group at the 6th position. This is followed by a Mannich reaction, where morpholine and formaldehyde are used to introduce the morpholin-4-ylmethyl group. The reaction conditions often involve the use of solvents like ethanol and DMF, and the mixture is typically heated to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization from ethanol are employed to obtain the final product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-(morpholin-4-ylmethyl)-6-nitrobenzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of amine derivatives.
Reduction: Formation of carboxylic acids.
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl 2-(morpholin-4-ylmethyl)-6-nitrobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules that can interact with specific biological targets.
Industry: Utilized in the development of materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of methyl 2-(morpholin-4-ylmethyl)-6-nitrobenzoate depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, inhibiting or activating specific pathways. The nitro group can participate in redox reactions, while the morpholine ring can enhance the compound’s solubility and bioavailability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 2-(morpholin-4-ylmethyl)-benzoate: Lacks the nitro group, which may result in different reactivity and biological activity.
Methyl 2-(piperidin-4-ylmethyl)-6-nitrobenzoate: Contains a piperidine ring instead of morpholine, which can affect its chemical properties and applications.
Uniqueness
Methyl 2-(morpholin-4-ylmethyl)-6-nitrobenzoate is unique due to the presence of both the nitro group and the morpholine ring.
Eigenschaften
Molekularformel |
C13H16N2O5 |
|---|---|
Molekulargewicht |
280.28 g/mol |
IUPAC-Name |
methyl 2-(morpholin-4-ylmethyl)-6-nitrobenzoate |
InChI |
InChI=1S/C13H16N2O5/c1-19-13(16)12-10(3-2-4-11(12)15(17)18)9-14-5-7-20-8-6-14/h2-4H,5-9H2,1H3 |
InChI-Schlüssel |
JOPMPYXEOLUEKZ-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=C(C=CC=C1[N+](=O)[O-])CN2CCOCC2 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-{2,5-Dimethyl-4-[2-(morpholin-4-yl)ethoxy]phenyl}acetamide](/img/structure/B8568367.png)

![2-Amino-N-[3-(2-methylimidazol-1-yl)propyl]benzamide](/img/structure/B8568380.png)







![3-[(dimethylamino)methyl]-4-methoxyaniline](/img/structure/B8568458.png)



